3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-14-2-1-13(11-15(14)20)18(26)22-9-10-24-17(25)4-3-16(23-24)12-5-7-21-8-6-12/h1-8,11H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATZGWQNEAVVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Core: Starting with a pyridine derivative, the pyridazinone core is synthesized through a series of cyclization reactions.
Introduction of the Difluorobenzamide Group: The difluorobenzamide moiety is introduced via nucleophilic substitution reactions, often using difluorobenzoyl chloride as a reagent.
Coupling Reactions: The final step involves coupling the pyridazinone core with the difluorobenzamide group under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
2-Chloro-N-(3-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Propyl)Benzamide (CAS 1021210-42-3)
- Structure : Substitutes 3,4-difluoro with 2-chloro on benzamide and uses a propyl linker.
- Molecular Weight : 368.8 (C₁₉H₁₇ClN₄O₂), slightly lower than the target compound due to fewer fluorine atoms .
3,4-Difluoro-N-(3-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Propyl)Benzamide (CAS 1260918-93-1)
Pyridazine Core Modifications
Pyridin-3-yl Variant (CAS 1021137-64-3)
Heterocyclic System Comparisons
Compounds in and (e.g., pyrazolo-pyrimidines and triazolo-oxazines) exhibit entirely distinct heterocyclic systems.
Key Findings and Implications
Biological Activity
3,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H18F2N4O2
- Molecular Weight : 364.37 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms and the pyridazine moiety contribute to the compound's unique properties, enhancing its interaction with biological targets.
Anti-Tubercular Activity
Recent studies have investigated the anti-tubercular activity of various derivatives related to this compound. For instance, a series of substituted benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Among these, some derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular potential .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Active |
| 6e | 2.18 | 40.32 | Moderate activity |
| 6h | 1.50 | 4.00 | Active |
| 7e | 1.80 | N/A | Active |
Cytotoxicity Evaluation
Cytotoxicity studies on human embryonic kidney (HEK-293) cells revealed that the most active compounds were nontoxic at the tested concentrations, suggesting a favorable safety profile for further development .
The mechanism by which these compounds exert their biological effects may involve interactions with specific targets within the bacterial cells or modulation of cellular pathways involved in drug resistance.
Case Study 1: Synthesis and Evaluation of Similar Compounds
A study focused on synthesizing novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlighted the importance of structural modifications in enhancing anti-tubercular activity . The study demonstrated how slight changes in molecular structure could lead to significant variations in biological efficacy.
Case Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationships (SAR) of related compounds indicated that the presence of specific functional groups significantly affects biological activity. For example, fluorinated derivatives often exhibited enhanced potency against various pathogens compared to their non-fluorinated counterparts .
Q & A
Q. What are the recommended synthetic pathways for 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with a pyridazine-ethylamine intermediate. Key steps include:
- Activation : Use coupling agents like HATU or EDCI with DMAP in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis.
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:1) or HPLC (C18 column, acetonitrile/water gradient).
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (20–70%) to achieve ≥95% purity .
- Optimization : Adjust stoichiometry (1.2:1 acyl chloride-to-amine ratio) and temperature (0–25°C) to improve yields (65–75%).
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹⁹F NMR to confirm fluorine positions (δ = -110 to -120 ppm for aromatic fluorines).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) resolves impurities (<1%).
- Impurity Profiling : Follow ICH Q3A guidelines using LC-MS to identify byproducts (e.g., unreacted starting materials or dehalogenated derivatives) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this benzamide derivative against kinase targets?
- Methodological Answer : SAR studies require systematic modifications and multi-tiered testing:
- Core Modifications : Synthesize analogs with varied pyridazine substituents (e.g., pyridine vs. pyrimidine rings) via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water) .
- Fluorine Effects : Compare mono- vs. di-fluoro analogs using kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding).
- Pharmacokinetic Profiling : Measure logP (shake-flask method) and permeability (Caco-2 monolayers) to correlate lipophilicity (logP ≈ 2.5) with cellular uptake .
Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition data and cellular activity profiles?
- Methodological Answer : Address inconsistencies through orthogonal approaches:
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding in live cells. Heat samples at 40–60°C, then quantify soluble protein via Western blot .
- Off-Target Screening : Perform kinome-wide profiling at 1 µM (DiscoverX Pan-Kinase Panel) to identify non-specific interactions.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Adjust dosing regimens if t₁/₂ < 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
